molecular formula C10H19N3O B13191260 N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide

N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide

Cat. No.: B13191260
M. Wt: 197.28 g/mol
InChI Key: YZEFHSKMLXEPIN-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide is a synthetic compound that belongs to the class of spirocyclic amides. This compound is characterized by its unique spirocyclic structure, which consists of a diazaspiro octane ring system. The presence of the spirocyclic structure imparts unique physicochemical properties to the compound, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide typically involves the reaction of isothiocyanates with N-(propan-2-yl)propan-2-amine in the presence of a phase transfer catalyst such as tetrabutylammonium bromide . The reaction is carried out in a suitable solvent, such as dry acetone, under controlled temperature conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.

Scientific Research Applications

N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activities. The presence of the spirocyclic ring system enhances the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

N-propan-2-yl-2,7-diazaspiro[3.4]octane-2-carboxamide

InChI

InChI=1S/C10H19N3O/c1-8(2)12-9(14)13-6-10(7-13)3-4-11-5-10/h8,11H,3-7H2,1-2H3,(H,12,14)

InChI Key

YZEFHSKMLXEPIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CC2(C1)CCNC2

Origin of Product

United States

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